molecular formula C21H18N2O3S2 B2857725 2-methoxy-N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 638137-73-2

2-methoxy-N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2857725
CAS No.: 638137-73-2
M. Wt: 410.51
InChI Key: RHKWWHLXAQVPSQ-FBRLRESOSA-N
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Description

This compound is a benzamide derivative featuring a thiazolidinone core substituted with a 2-methoxybenzamide group and an (E,E)-configured 2-methyl-3-phenylallylidene moiety. The (E,E)-stereochemistry of the allylidene group and the electron-donating methoxy substituent on the benzamide likely influence its molecular interactions, solubility, and stability. Structural characterization of such compounds often employs X-ray crystallography tools like SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

2-methoxy-N-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-14(12-15-8-4-3-5-9-15)13-18-20(25)23(21(27)28-18)22-19(24)16-10-6-7-11-17(16)26-2/h3-13H,1-2H3,(H,22,24)/b14-12+,18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKWWHLXAQVPSQ-FBRLRESOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 2-methoxy-N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O5S2C_{23}H_{24}N_2O_5S_2, with a molecular weight of 472.6 g/mol. Its structure includes a thiazolidinone core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC23H24N2O5S2C_{23}H_{24}N_2O_5S_2
Molecular Weight472.6 g/mol
CAS Number868152-79-8

Anticancer Activity

Research indicates that compounds with thiazolidinone structures often exhibit anticancer properties . The mechanism typically involves:

  • Induction of Apoptosis : Many thiazolidinones can trigger programmed cell death in cancer cells by activating caspase pathways.
  • Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.

For instance, a study reported that similar thiazolidinone derivatives demonstrated significant antiproliferative activity with IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for derivatives similar to this compound have been reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

These results suggest that modifications in the thiazolidinone structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Study on Anticancer Properties

In a recent study published in MDPI, researchers synthesized a series of thiazolidinone derivatives, including variants similar to our compound, and evaluated their anticancer activity against several cell lines. The most potent derivative exhibited an IC50 value of 3.1 µM against MCF-7 cells, indicating strong antiproliferative effects .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against various bacterial strains. The study found that specific modifications in the structure significantly enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Comparison with Similar Compounds

2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide (302549-32-2)

  • Substituents : Chloro (electron-withdrawing) vs. methoxy (electron-donating) on the benzamide.
  • Configuration : (Z)-allylidene vs. (E,E)-allylidene in the target compound.

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

  • Core Structure: Lacks the thiazolidinone ring but shares a benzamide backbone.
  • Function : A herbicide, suggesting that benzamide derivatives with bulky substituents (e.g., dichlorophenyl) exhibit pesticidal activity via disruption of plant growth pathways .

Crystallographic and Computational Analysis

  • Structural Refinement : The target compound’s crystal structure would likely be solved using SHELXL, a standard tool for small-molecule refinement .
  • Visualization : ORTEP-3 diagrams would highlight bond lengths and angles, critical for comparing steric demands with analogues .
  • Hypothetical Data: If crystallized, the thioxothiazolidinone ring’s S1–C2 bond length (~1.65 Å) and torsional angles of the allylidene group could differ from (Z)-configured analogues due to stereoelectronic effects.

Q & A

Q. Basic

  • Solubility : Highly soluble in DMSO (>10 mg/mL) but poorly soluble in water (<0.1 mg/mL) .
  • Formulation : Prepare stock solutions in DMSO (≤1% v/v in cell culture media) to avoid cytotoxicity .

How to perform computational docking studies to predict target binding?

Q. Advanced

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Target selection : Prioritize receptors with known thiazolidinone interactions (e.g., PPAR-γ, EGFR kinase) .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme assays .

What strategies can mitigate low bioavailability in preclinical models?

Q. Advanced

  • Prodrug design : Introduce hydrolyzable esters at the methoxy group to enhance permeability .
  • Nanocarriers : Use liposomal encapsulation or cyclodextrin complexes to improve solubility .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays .

What are the recommended handling and storage protocols?

Q. Basic

  • Storage : Store in a desiccator at -20°C to prevent hygroscopic degradation .
  • Stability : Stable under inert atmospheres (N2_2) for >6 months; avoid prolonged light exposure .

How to validate target engagement in cellular assays?

Q. Advanced

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify displacement .
  • siRNA knockdown : Silence putative targets (e.g., PPAR-γ) and measure activity loss .
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding .

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